3-(Trifluoromethyl)chromen-2-one

Vue d'ensemble

Description

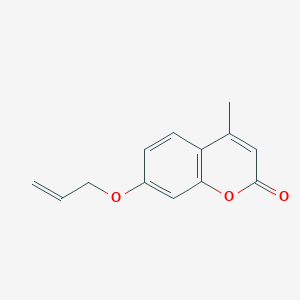

3-(Trifluoromethyl)chromen-2-one, also known as TFC, is a synthetic compound that belongs to the class of coumarins. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material sciences.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- A study by Xiang et al. (2014) outlines a synthetic strategy to produce 3-((trifluoromethyl)thio)-4H-chromen-4-one, demonstrating its potential in organic synthesis (Xiang & Yang, 2014).

- Emmadi et al. (2014) developed a method for functionalizing chromen-2-ones with amidoalkyl derivatives, starting from 4-trifluoromethyl substituted chromen-2-ones, showing its applicability in the synthesis of complex organic compounds (Emmadi et al., 2014).

Nonlinear Optical Properties

- García et al. (2016) synthesized novel 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives, which exhibited excellent nonlinear optical properties, indicating their potential use in optical technologies (García et al., 2016).

Heterocyclic Chemistry

- Sosnovskikh et al. (2002) explored the reaction of 2-(trifluoromethyl)-1,2-dihydro-3λ6-thieno-[2,3-c]chromen-3,3,4-triones with hydrazine, leading to the formation of 3-hydrazinopyridazine derivatives, contributing to the field of heterocyclic chemistry (Sosnovskikh, Usachev, & Vorontsov, 2002).

Green Chemistry Applications

- Solhy et al. (2010) reported a green chemistry approach to synthesize 2-amino-chromenes, showcasing the environmental benefits of such methods in chemical synthesis (Solhy et al., 2010).

Catalyst Development

- Izquierdo et al. (2018) discussed the use of 2-trifluoromethylchromenones in palladium-catalyzed coupling reactions, underlining their role in creating highly functionalized trifluoromethyl heterocycles (Izquierdo, Jain, Abdulkadir, & Schiltz, 2018).

Mécanisme D'action

Target of Action

The primary target of 3-(Trifluoromethyl)chromen-2-one is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) . Nrf2 is a key regulator of oxidative stress and cellular repair .

Mode of Action

This compound acts as an activator of Nrf2 . It induces Nrf2 nuclear translocation and Nrf2-regulated gene expression . This interaction with its targets results in the activation of downstream signaling events .

Biochemical Pathways

The activation of Nrf2 by this compound affects several biochemical pathways. It leads to the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity and heme oxygenase-1 protein expression . These are key components of the cellular defense mechanism against oxidative stress .

Pharmacokinetics

The presence of the trifluoromethyl group is known to impact the pharmacokinetics of related compounds . The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially improving its bioavailability .

Result of Action

The activation of Nrf2 by this compound results in a protective effect against oxidative stress . This is achieved through the induction of Nrf2-regulated genes and the restoration of oxidant-induced glutathione depletion . In cellular and in vivo models of pulmonary oxidative stress, this compound has shown potential in inducing Nrf2-regulated gene expression and NQO1 enzyme activity .

Action Environment

It is known that the trifluoromethyl group can enhance the stability of related compounds

Propriétés

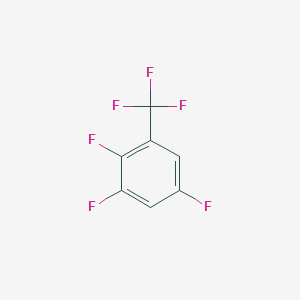

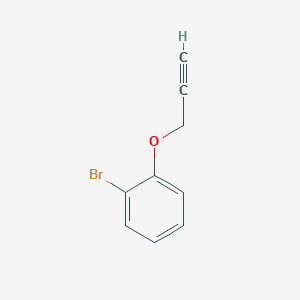

IUPAC Name |

3-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWIZOKXSWGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381372 | |

| Record name | 3-(trifluoromethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497959-34-9 | |

| Record name | 3-(trifluoromethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)

![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)